molecular formula C15H13NO5 B057956 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone CAS No. 861841-94-3

1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

Cat. No. B057956
M. Wt: 287.27 g/mol
InChI Key: WJTGHNZQGWPVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08034809B2

Procedure details

69.5 g (242 mmol) 1-(5-benzyloxy-2-hydroxy-3-nitrophenyl)-ethanone are dissolved in 1.4 L methanol and hydrogenated in the presence of 14 g rhodium on charcoal (10%) as catalyst at 3 bar and ambient temperature. Then the catalyst is filtered off and the filtrate is evaporated down. The residue is reacted further without additional purification. Yield: 60.0 g (96%), Rf value=0.45 (dichloromethane on silica gel).
Quantity
69.5 g
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
solvent
Reaction Step One
Quantity
14 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([N+:19]([O-])=O)[C:12]([OH:18])=[C:13]([C:15](=[O:17])[CH3:16])[CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.ClCCl>CO.[Rh]>[NH2:19][C:11]1[C:12]([OH:18])=[C:13]([C:15](=[O:17])[CH3:16])[CH:14]=[C:9]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:10]=1

Inputs

Step One
Name
Quantity
69.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=C(C1)C(C)=O)O)[N+](=O)[O-]
Name
Quantity
1.4 L
Type
solvent
Smiles
CO
Name
Quantity
14 g
Type
catalyst
Smiles
[Rh]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated down
CUSTOM
Type
CUSTOM
Details
The residue is reacted further without additional purification

Outcomes

Product
Name
Type
Smiles
NC=1C(=C(C=C(C1)OCC1=CC=CC=C1)C(C)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.